4-Ethyl-3-nitro-pyridine
Description
Contextual Significance within Substituted Nitropyridine Chemistry
Substituted nitropyridines are a pivotal class of compounds in organic and medicinal chemistry. mdpi.com The nitro group, a powerful electron-withdrawing moiety, significantly influences the chemical behavior of the pyridine (B92270) ring, facilitating a range of chemical transformations. scispace.com The position of the nitro group, along with other substituents, dictates the regioselectivity of reactions such as nucleophilic aromatic substitution (SNAr). researchgate.netmdpi.com
The chemistry of nitropyridines has been a subject of continuous investigation, with researchers exploring their synthesis and reactivity to create diverse molecular architectures. mdpi.comresearchgate.net Nitropyridines serve as versatile precursors for a wide array of functionalized pyridine derivatives, including aminopyridines, which are key building blocks for pharmaceuticals and agrochemicals. mdpi.comacs.org The reduction of the nitro group to an amino group is a common and crucial transformation in the synthetic utility of nitropyridines.
Overview of Research Trajectories for Alkyl-Nitropyridine Architectures
Research concerning alkyl-nitropyridine architectures, such as 4-Ethyl-3-nitro-pyridine, is multifaceted. A primary focus lies in the development of novel synthetic methodologies to access these compounds efficiently and with high regioselectivity. researchgate.netacs.org Traditional nitration methods can sometimes lead to mixtures of isomers, prompting the exploration of more controlled synthetic routes. ntnu.no
Another significant research trajectory involves the functionalization of the pyridine ring. The presence of both an alkyl and a nitro group offers multiple avenues for chemical modification. For instance, the nitro group can direct nucleophilic substitution or be transformed into other functional groups. nih.govacs.org The alkyl group can also be a site for further chemical reactions.
Furthermore, there is growing interest in the application of alkyl-nitropyridines as building blocks in the synthesis of more complex heterocyclic systems with potential biological activities. researchgate.net The unique electronic and steric properties imparted by the alkyl and nitro substituents can influence the pharmacological profile of the resulting molecules. The development of efficient synthetic methods for 3-substituted 5-nitropyridines, for example, highlights the drive to create diverse molecular frameworks. acs.org
Below is a data table summarizing key identifiers for this compound:
| Identifier | Value |
| IUPAC Name | 4-ethyl-3-nitropyridine |
| CAS Number | 847974-76-9 |
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.153 g/mol |
| Canonical SMILES | CCc1ccncc1N+[O-] |
| InChI | InChI=1S/C7H8N2O2/c1-2-6-3-4-8-5-7(6)9(10)11/h3-5H,2H2,1H3 |
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-6-3-4-8-5-7(6)9(10)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQGMSXSMRUXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460072 | |
| Record name | 4-ethyl-3-nitro-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847974-76-9 | |
| Record name | 4-ethyl-3-nitro-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Ethyl 3 Nitro Pyridine and Analogues
Strategic Nitration Approaches for Pyridine (B92270) Derivatives
The inherent electron deficiency of the pyridine ring makes electrophilic substitution reactions like nitration challenging compared to benzene. However, effective methods have been developed to achieve this transformation.
Dinitrogen pentoxide (N2O5) has emerged as a powerful and clean nitrating agent for pyridine and its derivatives. researchgate.net This method avoids the harsh, strongly acidic conditions of traditional mixed-acid nitration, which often lead to the protonation and deactivation of the pyridine nitrogen. The reaction is typically performed by reacting the pyridine substrate with dinitrogen pentoxide in an organic solvent such as dichloromethane (B109758), nitromethane, or liquid sulfur dioxide. researchgate.netntnu.noepa.gov
The mechanism involves the initial attack of the pyridine nitrogen on N2O5 to form an N-nitropyridinium salt intermediate (e.g., N-nitropyridinium nitrate). ntnu.nopsu.edursc.org This intermediate is not stable and is readily attacked by a nucleophile. In a common procedure, the reaction slurry is treated with an aqueous solution of a reducing agent like sodium bisulfite (NaHSO3) or sulfur dioxide. ntnu.noepa.gov The nucleophile (e.g., bisulfite) adds to the ring at the 2- or 4-position, forming a dihydropyridine (B1217469) intermediate. ntnu.norsc.org This is followed by a rearrangement, which can be viewed as an intramolecular process or a ntnu.norsc.org sigmatropic shift, that moves the nitro group from the nitrogen atom to the C-3 position of the ring. ntnu.nopsu.edursc.org Subsequent elimination of the activating group (e.g., bisulfite) restores aromaticity and yields the 3-nitropyridine (B142982) product. ntnu.no
A modified procedure involves reacting the pyridine compound with dinitrogen pentoxide in dichloromethane or nitromethane, and then pouring the resulting mixture into a methanol/water solution containing sodium bisulfite, allowing for the isolation of the 3-nitropyridine after stirring at room temperature. ntnu.no
Table 1: Dinitrogen Pentoxide (N2O5) Nitration of Pyridines
| Reagent System | Solvent | Key Intermediate | Product | Ref |
| N2O5 / SO2 | Liquid SO2 | Pyridinium-SO2-DNP complex | 3-Nitropyridine | epa.gov |
| N2O5 / NaHSO3 | Dichloromethane or Nitromethane | N-nitropyridinium nitrate | 3-Nitropyridine | ntnu.no |
Achieving regioselectivity in the nitration of substituted pyridines is crucial for the synthesis of specific isomers like 4-Ethyl-3-nitro-pyridine. The position of the incoming nitro group is directed by the electronic and steric properties of the substituents already present on the ring. researchgate.netnih.gov
For a substrate like 4-ethylpyridine (B106801), the ethyl group at the 4-position is an electron-donating group (EDG). EDGs activate the pyridine ring towards electrophilic substitution and direct incoming electrophiles to the positions ortho and meta to the nitrogen atom (C-2, C-3, C-5, C-6). Specifically for nitration, substitution at the C-3 and C-5 positions is generally favored. Given the presence of the ethyl group at C-4, nitration is directed to the ortho positions relative to the ethyl group, which are C-3 and C-5. Therefore, the nitration of 4-ethylpyridine is expected to yield this compound.
While traditional methods using mixed acids (HNO3/H2SO4) are often limited in scope for pyridines, alternative strategies provide greater control. acs.org For instance, pyridine N-oxides can be nitrated under less harsh conditions, with the N-oxide group activating the ring and directing nitration to the 4-position. sapub.org Subsequent deoxygenation would yield the 4-nitropyridine (B72724). However, for obtaining a 3-nitro isomer, methods like the aforementioned N2O5 nitration are more direct and effective. ntnu.no The regioselectivity arises from the mechanistic pathway involving the N-nitropyridinium intermediate and subsequent rearrangement, which preferentially leads to substitution at the 3-position. ntnu.norsc.org
Nucleophilic Substitution Reactions for this compound Functionalization
The electron-withdrawing nitro group in this compound activates the pyridine ring towards nucleophilic attack, enabling a variety of functionalization reactions.
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds, such as nitropyridines. organic-chemistry.org This reaction allows for the formal replacement of a hydrogen atom with a substituent by using a nucleophile that contains a leaving group at the nucleophilic carbon center. nih.govacs.org
For this compound, VNS provides a route to introduce alkyl or other carbon-based groups at positions activated by the nitro group, namely the C-2 and C-6 positions (ortho and para to the nitro group). The reaction involves treating the nitropyridine with a carbanion generated from an active methylene (B1212753) compound bearing a leaving group (e.g., halogen, PhS, PhSO2). organic-chemistry.orgnih.gov The process is typically carried out in the presence of a strong base, such as potassium t-butoxide (t-BuOK), in a solvent like DMF or THF. organic-chemistry.orgthieme-connect.com
Table 2: Examples of Nucleophiles for VNS Reactions
| Nucleophile Precursor | Leaving Group | Resulting Substitution | Ref |
| Chloromethyl phenyl sulfone | Cl | (Phenylsulfonyl)methylation | organic-chemistry.org |
| Ethyl α-chloropropionate | Cl | α-Carboethoxyethylation | organic-chemistry.org |
| 4-Amino-1,2,4-triazole | N2 | Amination | rsc.org |
The mechanism of the VNS reaction proceeds in two main steps. nih.govacs.org
Carbanion Addition: The carbanion, generated by deprotonation of the nucleophile precursor with a base, adds to an electron-deficient carbon atom of the nitropyridine ring. organic-chemistry.orgacs.org This addition is typically fastest at a position occupied by a hydrogen atom, forming a negatively charged σ-adduct, also known as a Meisenheimer-type adduct. acs.orgresearchgate.net
β-Elimination: The intermediate σ-adduct then undergoes a base-induced β-elimination. nih.govrsc.org The base removes the proton from the carbon where the nucleophile added, and this is followed by the elimination of the leaving group from the nucleophile's α-carbon. d-nb.info This step restores the aromaticity of the pyridine ring and results in the formation of a nitrobenzylic-type carbanion, which is then protonated during acidic workup to yield the final substituted product. organic-chemistry.org The elimination requires an antiperiplanar arrangement of the hydrogen atom and the leaving group in the σ-adduct. rsc.org
This pathway represents a reversal of the typical polarity seen in Friedel-Crafts reactions, and is sometimes referred to as an "umpoled Friedel-Crafts reaction". nih.gov
The regioselectivity of the VNS reaction is governed by a combination of steric and electronic factors. organic-chemistry.orgnih.gov Electronically, the nucleophile preferentially attacks the positions that are most activated by the electron-withdrawing nitro group, which are the positions ortho and para to it. organic-chemistry.org For this compound, these positions are C-2 and C-6.
Steric hindrance plays a critical role in both the initial addition and the subsequent elimination step. nih.govacs.org
Steric Effects on Addition: Bulky nucleophiles will preferentially add to the less sterically hindered position. In this compound, the C-6 position is generally less hindered than the C-2 position, which is flanked by the nitro group and the ring nitrogen.
Steric Effects on Elimination: The elimination step can also be influenced by steric hindrance. For the β-elimination to occur, the resulting nitrobenzylic anion must adopt a planar conformation to allow for effective resonance stabilization with the aromatic ring and the nitro group. nih.govacs.org If significant steric crowding prevents this planarization, the elimination step may be inhibited. nih.gov For instance, studies on 3-nitroquinoline (B96883) showed that steric hindrance from a distant aromatic ring could prevent the elimination step even for a primary carbanion. acs.org In the case of this compound, the ethyl group at the 4-position could exert some steric influence, potentially favoring substitution at the C-6 position over the C-2 position, especially with larger carbanions.
Therefore, the interplay between the electronic activation by the nitro group and the steric demands of the substrate and the carbanion ultimately determines the final product distribution in the VNS functionalization of this compound. organic-chemistry.orgacs.org
Vicarious Nucleophilic Substitution (VNS) Methodologies with Carbanions
Alkylation of Nitropyridines via VNS
The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. nih.govorganic-chemistry.org This reaction allows for the direct alkylation of the pyridine ring ortho- or para- to the activating nitro group. The VNS mechanism proceeds through the addition of a carbanion, which contains a leaving group at its α-position, to the electrophilic nitroarene. acs.org This is followed by a base-induced β-elimination of the leaving group from the intermediate Meisenheimer-type adduct to restore aromaticity. nih.govacs.org
Electrophilic nitropyridines react with sulfonyl-stabilized carbanions to produce C-H alkylation products. nih.gov For instance, the reaction of 3-nitropyridine with carbanions derived from alkyl sulfones can yield 4-alkylated products. The process involves the initial formation of a Meisenheimer-type adduct, which then undergoes a base-induced elimination of sulfinic acid (e.g., PhSO₂H) to give the final product. nih.govacs.org
Mechanistic studies have highlighted the importance of stereoelectronics in the elimination step. For the elimination to occur efficiently, the newly introduced alkyl substituent and the adjacent nitro group must adopt a planar conformation with the pyridine ring to allow for effective resonance stabilization of the transient benzylic anion. acs.org This requirement can lead to significant steric hindrance, which may inhibit or prevent the reaction. For example, the reaction of 3-nitropyridine with the carbanion from isopropyl phenyl sulfone results in a stable adduct, as the steric clash between one of the methyl groups and an oxygen atom of the nitro group prevents the necessary planarization for elimination. acs.orgresearchgate.net Similarly, 3-nitroquinoline, which has steric hindrance on both sides of the reactive 4-position, fails to give a significant yield of the alkylated product even with a primary carbanion precursor like ethyl phenyl sulfone, instead forming a stable protonated adduct. acs.orgresearchgate.net
Table 1: Examples of VNS Alkylation on Nitropyridine Scaffolds Data sourced from studies on VNS reactions. acs.orgresearchgate.net
| Nitroarene Substrate | Alkylating Agent (Carbanion Precursor) | Base | Product | Yield |
| 3-Nitropyridine | Ethyl phenyl sulfone | t-BuOK | 4-Ethyl-3-nitropyridine | Good |
| 3-Nitropyridine | Isopropyl phenyl sulfone | t-BuOK | Meisenheimer Adduct (No elimination) | - |
| 3-Nitroquinoline | Ethyl phenyl sulfone | t-BuOK | 4-Ethyl-3-nitroquinoline | Traces |
| 3-Nitroquinoline | Isopropyl phenyl sulfone | t-BuOK | Meisenheimer Adduct (No elimination) | - |
Oxidative Nucleophilic Substitution Reactions in Nitropyridine Synthesis
Oxidative Nucleophilic Substitution of Hydrogen (ONSH) provides an alternative pathway for the functionalization of nitropyridines. ntnu.no Unlike VNS, the nucleophile in an ONSH reaction does not require an inherent leaving group. In this process, the nucleophile adds to the electron-deficient ring to form a σH-adduct, which is then oxidized by an external oxidizing agent to rearomatize the ring and form the substituted product. ntnu.norsc.org
This method has been successfully applied to introduce various substituents. For example, acetylenic carbanions can add to nitroarenes like nitropyridines to form σH-adducts, which are subsequently oxidized by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield nitroaryl acetylenes. rsc.org
Amination of nitropyridines can also be achieved via ONSH. The reaction of 3-nitropyridine with nitrogen-centered anions, such as those derived from carboxylic acid amides, in the presence of an oxidant like potassium ferricyanide (B76249) (K₃Fe(CN)₆), can produce N-(nitropyridin-yl) carboxamides. bakhtiniada.ruresearchgate.net Similarly, amination with anilines can be mediated by LiHMDS with atmospheric oxygen acting as the oxidant. thieme-connect.com In these reactions, selectivity can be an issue, with amination often occurring ortho to the nitro group. However, for 3-nitropyridines, mixtures of isomers can be formed. ntnu.nothieme-connect.com
Table 2: ONSH Reactions on Nitropyridine Substrates Data compiled from various ONSH studies. rsc.orgbakhtiniada.ruthieme-connect.com
| Nitropyridine Substrate | Nucleophile | Oxidizing Agent | Product Type |
| 3-Nitropyridine | Phenylacetylene anion | DDQ | 4-(Phenylethynyl)-3-nitropyridine |
| 3-Nitropyridine | Acetamide anion | K₃Fe(CN)₆ | N-(5-Nitropyridin-2-yl)acetamide |
| 3-Nitropyridine | p-Chloroaniline | O₂ (air) | 2-Anilino-5-nitropyridine |
Ring Transformation and Rearrangement Strategies for this compound Precursors
Ring transformation reactions offer a powerful and versatile strategy for synthesizing highly substituted pyridine rings that might be difficult to access through direct functionalization. acs.org These methods construct the pyridine core from acyclic or different heterocyclic precursors, building in the desired substitution pattern from the start.
A notable example is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. acs.org This reaction allows for the synthesis of 3-alkylated-5-nitropyridines by treating the dinitropyridone with an aldehyde and a nitrogen source, such as solid ammonium (B1175870) acetate (B1210297). acs.org To synthesize a precursor for 4-ethyl-3-nitropyridine (via rearrangement or further functionalization, noting this method directly yields 3-ethyl-5-nitropyridine), butanal would be used as the aldehyde component. The use of ammonium acetate makes the protocol more practical and user-friendly than methods requiring gaseous ammonia. acs.org
The proposed mechanism for this TCRT involves an initial aldol-type reaction between the aldehyde and the pyridone, followed by the incorporation of the nitrogen atom from ammonia. The enol form of the aldehyde attacks the 4-position of the dinitropyridone to form an initial adduct. acs.org This intermediate then reacts with an ammonium ion, leading to an enamine. Subsequent intramolecular nucleophilic attack by the amino group at the 6-position of the pyridone ring forms a bicyclic intermediate. This intermediate undergoes ring-opening and aromatization, with the elimination of a stable nitroacetamide leaving group, to yield the final 3-alkylated 5-nitropyridine product. acs.org
Another strategy involves the [3+3] cyclization reaction of N-silyl-1-azaallyl anions with ethyl 3-ethoxy-2-nitropropenoate, which can produce various 3-nitropyridine derivatives. clockss.org
Table 3: Ring Transformation for the Synthesis of Substituted Nitropyridines Based on the TCRT methodology. acs.org
| Pyridone Substrate | Aldehyde | Nitrogen Source | Product |
| 1-Methyl-3,5-dinitro-2-pyridone | Butanal | NH₄OAc | 3-Ethyl-5-nitropyridine |
| 1-Methyl-3,5-dinitro-2-pyridone | Isovaleraldehyde | NH₄OAc | 3-Isobutyl-5-nitropyridine |
| 1-Methyl-3,5-dinitro-2-pyridone | Benzaldehyde | NH₄OAc | 3-Phenyl-5-nitropyridine |
Alkylation Protocols for Pyridine Scaffolds Bearing Nitro Groups
The alkylation of pyridine rings bearing nitro groups is a key transformation for creating analogues of 4-ethyl-3-nitropyridine. Besides the VNS reaction (see 2.2.1.3), several other protocols exist.
Direct alkylation of the pyridine framework can be challenging due to the electron-deficient nature of the ring. However, modern methods have been developed to overcome this. Transition-metal-catalyzed C-H activation offers a powerful route. For instance, rhodium(III)-catalyzed ortho-alkylation of N-pyridylcarbazoles with nitroalkenes has been developed, demonstrating the potential for metal-catalyzed C-H functionalization on complex scaffolds. bohrium.com While not directly on 3-nitropyridine itself, these protocols establish a precedent for C-H alkylation adjacent to a directing group on a pyridine-related structure.
Another advanced strategy involves controlling the aggregation state of alkyllithium reagents to direct regioselectivity. acs.org Mechanistic studies have shown that the structure of alkyllithium clusters can determine the site of alkylation on pyridines, with tetrameric clusters favoring C4-alkylation and dimeric clusters preferring C2-alkylation. acs.org This approach allows for the selective installation of alkyl groups onto the pyridine scaffold.
The Friedel-Crafts alkylation of activated pyridine derivatives, such as imidazo[1,2-a]pyridines, with β-nitrostyrenes also represents a viable method for introducing nitroalkyl groups onto a pyridine-fused system. researchgate.net These methods collectively provide a toolbox for the synthesis of diverse alkylated nitropyridines.
Table 4: Overview of Alkylation Protocols for Pyridine Scaffolds
| Method | Catalyst/Reagent | Key Feature | Reference |
| Vicarious Nucleophilic Substitution (VNS) | Base (e.g., t-BuOK) | Utilizes carbanion with a leaving group. | nih.govacs.org |
| Rh(III)-Catalyzed C-H Activation | Rh(III) complex | Directs alkylation via a coordinating group. | bohrium.com |
| Regiodivergent Alkyllithium Addition | Alkyllithium clusters | Regioselectivity controlled by reagent aggregation. | acs.org |
| Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃) | Alkylation of activated pyridine systems. | researchgate.net |
Electrochemical Reduction Methods for Nitropyridine Derivatives
The electrochemical reduction of nitropyridine derivatives provides an environmentally benign and efficient alternative to traditional chemical reducing agents like metal powders or catalytic hydrogenation. researchgate.netgoogle.com This method allows for the selective transformation of the nitro group into an amino group, a key step in the synthesis of many biologically active molecules.
The electrochemical reduction of nitropyridines in an acidic aqueous medium is a well-studied process. researchgate.net For compounds like 4-nitropyridine, the reduction typically occurs in a series of steps. The first step is a two-electron (2e⁻) reduction of the nitro group to form a dihydroxylamine intermediate. researchgate.net This intermediate then dehydrates to yield the corresponding nitroso compound, which is subsequently reduced in another two-electron (2e⁻) process to form the hydroxylamine. researchgate.net Further reduction can lead to the final amine product.
Patented procedures describe the industrial application of this method for preparing 3-aminopyridines from 3-nitropyridines. google.com The reduction is carried out in an acidic solution, potentially with an anode made of graphite (B72142) or lead dioxide. google.com This electrochemical approach avoids the production of large quantities of metal salt waste associated with reducing agents like tin(II) chloride. google.com The process is characterized by its simple procedure, high yield, and low production cost, aligning with the principles of green chemistry. researchgate.net
Table 5: Key Aspects of Electrochemical Reduction of Nitropyridines Information sourced from electrochemical studies and patents. researchgate.netgoogle.com
| Feature | Description |
| Principle | Sequential electron and proton transfers to the nitro group. |
| Typical Medium | Acidic aqueous or alcoholic solution (e.g., H₂SO₄ or HCl). |
| Electrodes | Cathode: Lead, Mercury, Copper; Anode: Graphite, Pb/PbO₂. |
| Main Intermediates | Dihydroxylamine, Nitroso derivative, Hydroxylamine. |
| Final Product | Aminopyridine. |
| Advantages | High yield, low cost, environmentally friendly (no metal salt waste). |
Elucidation of Reaction Mechanisms and Mechanistic Pathways Relevant to 4 Ethyl 3 Nitro Pyridine
Intramolecular Nitro Group Migration Processes in Pyridine (B92270) Systems
Intramolecular rearrangements are significant in the chemistry of nitropyridines, influencing synthetic outcomes and providing pathways to various isomers. One of the most pertinent examples is the migration of a nitro group from the nitrogen atom of a pyridinium (B92312) ion to a carbon atom on the ring. The reaction of pyridine with dinitrogen pentoxide (N₂O₅) initially forms an N-nitropyridinium ion. researchgate.netresearchgate.net This intermediate, upon reaction with reagents like sulfur dioxide or sodium bisulfite, undergoes a rearrangement to yield 3-nitropyridine (B142982). researchgate.netresearchgate.net Mechanistic studies suggest that this process is not a standard electrophilic aromatic substitution but rather an intramolecular migration. researchgate.netresearchgate.net The prevailing mechanism is proposed to be a researchgate.netCurrent time information in Bangalore, IN. sigmatropic shift, where the nitro group moves from the nitrogen atom (position 1) to the C-3 position of the pyridine ring. researchgate.netresearchgate.netntnu.no This pathway is supported by evidence from the nitration of dimethylpyridines and low-temperature NMR studies that identified reaction intermediates. researchgate.netntnu.no
Other types of intramolecular rearrangements have also been observed in substituted pyridine systems. The Smiles rearrangement has been studied for compounds such as 2-[(2-aminophenyl)thio]-3-nitropyridine, involving intramolecular nucleophilic displacement. rsc.org In different systems, such as 5-nitropyridine N-oxides, thermal rearrangement can lead to intramolecular oxygen transfer, producing hydroxylated derivatives. rsc.org Furthermore, the acid-catalyzed rearrangement of 2-nitraminopyridine yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, proceeding through an intramolecular pathway confirmed by the absence of crossover products in experiments. sapub.org The product ratio in these rearrangements can be highly dependent on the reaction conditions, such as whether the process is acid-catalyzed, thermal, or photochemical. sapub.org
Formation and Reactivity of Meisenheimer Adducts in Nitroarene Chemistry
The chemistry of 4-ethyl-3-nitropyridine is closely linked to the formation and reactivity of Meisenheimer adducts, which are key intermediates in nucleophilic aromatic substitution (SNAᵣ) reactions of nitro-activated aromatic compounds. organic-chemistry.org Specifically, 4-ethyl-3-nitropyridine can be synthesized via the Vicarious Nucleophilic Substitution (VNS) of 3-nitropyridine. researchgate.netnih.gov This reaction involves the attack of a carbanion, such as that derived from ethyl phenyl sulfone, on the electron-deficient pyridine ring. nih.govacs.org
The process begins with the addition of the nucleophile, fastest at a position occupied by hydrogen, to form a σ-adduct, also known as a Meisenheimer complex or adduct. organic-chemistry.orgnih.gov In the synthesis of 4-ethyl-3-nitropyridine, the carbanion of ethyl phenyl sulfone adds to the C-4 position of 3-nitropyridine. researchgate.netthieme-connect.com This Meisenheimer-type adduct is a transient species stabilized by the electron-withdrawing nitro group. nih.govresearchgate.net
The stability and subsequent reactivity of the Meisenheimer adduct are highly sensitive to steric factors. While primary alkyl groups like ethyl are readily introduced, the reaction of 3-nitropyridine with the secondary carbanion from isopropyl phenyl sulfone fails to produce the corresponding alkylated pyridine. acs.org Instead, the reaction stops at the intermediate stage, and a stable, N-protonated Meisenheimer-type adduct can be isolated. acs.org This demonstrates that increased steric hindrance from the nucleophile can prevent the subsequent elimination step, effectively trapping the reaction at the Meisenheimer adduct stage. acs.orgresearchgate.net
Kinetic and Thermodynamic Considerations in Reaction Pathways
Experimental evidence suggests that the initial addition of the carbanion to the nitroarene is typically fast and can be irreversible under the reaction conditions. thieme-connect.com However, the second step, the base-induced β-elimination of the leaving group from the Meisenheimer adduct, can be the rate-determining step. thieme-connect.com The kinetics of this elimination are highly dependent on the structure of the reactants, particularly the steric hindrance around the reaction center.
This is clearly illustrated by comparing the reactivity of different alkyl phenyl sulfones with 3-nitropyridine. The reaction with ethyl phenyl sulfone proceeds to give 4-ethyl-3-nitropyridine in good yield. nih.gov In contrast, the reaction with the bulkier isopropyl phenyl sulfone does not yield the alkylated product because the elimination step is sterically hindered and thus kinetically unfavorable. acs.orgresearchgate.net The adduct of the hindered isopropyl carbanion remains stable and does not undergo elimination. nih.gov Mechanistic studies using deuterated substrates have confirmed that the breaking of the C-H bond (or C-D bond) at the site of substitution is involved in the rate-limiting elimination step, as evidenced by a kinetic isotope effect. thieme-connect.com
Table 1: Product Yields in the VNS Reaction of 3-Nitropyridine with Alkyl Phenyl Sulfones
| Alkyl Group (R) | Reagent | Product | Yield (%) | Reference |
| Methyl | Methyl phenyl sulfone | 4-Methyl-3-nitropyridine | 72% | acs.org |
| Ethyl | Ethyl phenyl sulfone | 4-Ethyl-3-nitropyridine | 61% | acs.org |
| Isopropyl | Isopropyl phenyl sulfone | (No alkylated product) | 0% | acs.org |
| --- | --- | N-protonated Meisenheimer adduct | 43% | acs.org |
Computational Mechanistic Studies on Reaction Pathways
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways relevant to 4-ethyl-3-nitropyridine. researchgate.netresearchgate.net These theoretical studies provide detailed insights into the structures of intermediates and transition states, as well as the energetics of the reaction, which are often difficult to probe experimentally. researchgate.net
For the Vicarious Nucleophilic Substitution (VNS) that produces 4-ethyl-3-nitropyridine, DFT calculations have been employed to model the entire reaction mechanism. researchgate.net These studies have confirmed the stepwise nature of the process, involving the formation of a Meisenheimer-type adduct followed by a β-elimination step. researchgate.netnih.gov Computational models have been particularly valuable in explaining the profound effect of steric hindrance on the reaction outcome. acs.org
Calculations revealed that for the β-elimination step to occur, the anion of the alkylated product must adopt a specific geometry where the alkyl substituent and the adjacent nitro group are coplanar with the pyridine ring. acs.org This planarity is necessary for effective resonance stabilization of the negative charge that develops at the benzylic position during the transition state. acs.orgresearchgate.net In the case of the ethyl group, this planar conformation is readily accessible. However, for the bulkier isopropyl group, one of its methyl groups inevitably collides with an oxygen atom of the adjacent nitro group, creating significant steric strain. acs.org This steric clash, termed "one-sided hindrance," raises the energy of the transition state for elimination so dramatically that the reaction is effectively halted at the Meisenheimer adduct stage, which aligns perfectly with experimental observations. acs.orgresearchgate.net
Furthermore, computational studies have been used to develop theoretical scales of electrophilicity for various nitroarenes. researchgate.net By calculating electronic indices such as chemical potential and hardness, researchers can predict the reactivity of different substituted nitropyridines in VNS reactions, providing a quantitative framework for understanding substituent effects. researchgate.net These theoretical models have been validated against experimental kinetic data, showing good agreement and confirming their predictive power. researchgate.net
Computational and Theoretical Investigations of 4 Ethyl 3 Nitro Pyridine
Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) Applications in Structural Elucidation
Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) are powerful quantum chemical methods used to elucidate the structural properties of molecules like 4-Ethyl-3-nitro-pyridine. researchgate.netresearchgate.netnih.gov These computational techniques are employed to calculate optimized geometric parameters, including bond lengths and bond angles, which can then be compared with experimental data for validation. researchgate.net
For substituted nitropyridines, DFT methods, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, have proven to be highly effective in predicting molecular structures and vibrational frequencies. researchgate.netnih.gov Studies on similar molecules, such as 2-amino-3-nitropyridine (B1266227), have shown that the B3LYP method often provides results superior to the scaled HF method when compared to experimental data. researchgate.net The application of these methods to various pyridine (B92270) derivatives has consistently demonstrated good agreement between calculated and experimental values, highlighting their reliability in structural analysis. nih.govresearchgate.net
The process involves optimizing the molecular geometry to find the lowest energy conformation. um.edu.my For related compounds, computational studies have been performed using Gaussian software packages, employing methods like B3LYP with different basis sets to determine the most stable structures. nih.govscielo.br These calculations are fundamental for understanding the molecule's intrinsic properties.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This gap is also instrumental in predicting the nonlinear optical (NLO) properties of a molecule, with a smaller gap often correlating with higher polarizability and hyperpolarizability. acs.org
DFT calculations are commonly used to determine the energies of the HOMO and LUMO. beilstein-journals.org For instance, in studies of similar pyridine derivatives, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting moieties, such as the nitro group. beilstein-journals.org The energy gap can be influenced by the presence of different substituents on the pyridine ring. The introduction of electron-withdrawing or electron-donating groups can modulate the HOMO and LUMO energy levels, thereby tuning the electronic properties of the molecule. wuxiapptec.com
Table 1: Frontier Molecular Orbital Energies and Related Properties
| Property | Value |
| HOMO Energy | Data not available for this compound |
| LUMO Energy | Data not available for this compound |
| HOMO-LUMO Energy Gap | Data not available for this compound |
Molecular Geometry Optimization and Conformational Analysis
Molecular geometry optimization is a computational process aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the minimum energy. um.edu.my This is crucial for understanding the stable conformations of this compound. Both DFT and HF methods are employed for this purpose, often using basis sets like 6-311++G(d,p). researchgate.netresearchgate.net
Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. um.edu.mycdnsciencepub.com For this compound, the orientation of the ethyl and nitro groups relative to the pyridine ring is of particular interest. By calculating the potential energy surface as a function of specific dihedral angles, the most stable conformers can be identified. researchgate.net
For example, in related substituted pyridines, the planarity of the molecule and the orientation of the substituent groups have been shown to significantly impact the molecule's properties. cdnsciencepub.com The optimization process provides key geometrical parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformation. nih.gov
Table 2: Optimized Geometrical Parameters (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (pyridine) | Data not available | Data not available | Data not available |
| C-C (ring) | Data not available | Data not available | Data not available |
| C-N (nitro) | Data not available | Data not available | Data not available |
| N-O (nitro) | Data not available | Data not available | Data not available |
| C-C (ethyl) | Data not available | Data not available | Data not available |
Prediction and Validation of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, including vibrational (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netmdpi.com By calculating the vibrational frequencies and NMR chemical shifts, a theoretical spectrum can be generated and compared with experimental data for validation of the computational model. researchgate.netnih.gov
For substituted pyridines, DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, have been successfully used to calculate vibrational spectra. researchgate.netresearchgate.net The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods, leading to better agreement with experimental spectra. researchgate.net The potential energy distribution (PED) analysis is also performed to make unambiguous vibrational assignments for the observed bands. researchgate.net
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used within the DFT framework to predict ¹H and ¹³C NMR chemical shifts. researchgate.netrsc.org The correlation between the calculated and experimental chemical shifts provides further confidence in the accuracy of the computed molecular structure. researchgate.net
Non-Linear Optical (NLO) Properties Theoretical Evaluation
The theoretical evaluation of non-linear optical (NLO) properties is crucial for identifying materials with potential applications in optoelectronics and photonics. acs.orgorientjchem.org For molecules like this compound, quantum chemical calculations can predict the first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response. researchgate.netresearchgate.net
The presence of electron-donating (ethyl group) and electron-accepting (nitro group) substituents on the pyridine ring creates a donor-π-acceptor system, which is a common structural motif in molecules with significant NLO properties. researchgate.net The charge transfer between these groups, facilitated by the π-conjugated system of the pyridine ring, can lead to a large molecular dipole moment and hyperpolarizability. spiedigitallibrary.org
DFT calculations are widely used to compute the dipole moment, polarizability, and first-order hyperpolarizability of molecules. rsc.orgresearchgate.net A smaller HOMO-LUMO energy gap is often associated with a larger hyperpolarizability. acs.org The theoretical results can then guide the synthesis of promising NLO materials. acs.org
Thermodynamic and Energetic Calculations for Substituted Nitropyridines
Thermodynamic and energetic calculations provide valuable information about the stability and reactivity of substituted nitropyridines. nih.govmdpi.com DFT methods can be used to calculate key thermodynamic parameters such as the heat of formation, enthalpy, entropy, and Gibbs free energy. mdpi.comarabjchem.orgbohrium.com
These calculations are essential for assessing the thermal stability of the molecule. For instance, studies on nitro-substituted pyridines have used DFT to explore their potential as high-energy-density compounds by calculating their heats of formation and bond dissociation energies. nih.gov The results of these calculations can indicate whether a molecule is stable enough to be synthesized and utilized. nih.gov
Furthermore, thermodynamic calculations can be used to predict the equilibrium constants and feasibility of chemical reactions involving substituted nitropyridines. mdpi.com By comparing the Gibbs free energies of reactants and products, the spontaneity of a reaction can be determined.
Table 3: Calculated Thermodynamic Properties
| Property | Value |
| Heat of Formation (ΔHf) | Data not available |
| Enthalpy (H) | Data not available |
| Gibbs Free Energy (G) | Data not available |
| Entropy (S) | Data not available |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a powerful tool for understanding and predicting the chemical reactivity of a molecule. researchgate.net The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netresearchgate.net
For this compound, the MEP map would be expected to show negative potential regions around the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, as these are the most electronegative atoms. researchgate.net These regions are susceptible to electrophilic attack. Conversely, positive potential regions, likely located around the hydrogen atoms, indicate sites for nucleophilic attack. mdpi.com
The MEP analysis is valuable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the reactive behavior of the molecule in various chemical reactions. researchgate.netresearchgate.net It provides a more comprehensive picture of reactivity than simple atomic charge calculations. researchgate.net The topology of the MEP surface, including the location and values of minima and maxima, can be correlated with the molecule's reactivity and interaction patterns. researchgate.net
Advanced Spectroscopic Characterization Techniques in 4 Ethyl 3 Nitro Pyridine Research
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. Analysis of the vibrational spectra of 4-Ethyl-3-nitro-pyridine allows for the identification of its characteristic functional groups and provides insights into the molecular structure. The vibrational assignments are typically supported by Density Functional Theory (DFT) calculations, which help to correlate the experimental bands with specific atomic motions. jst.go.jp
The key vibrational modes for this compound can be categorized based on the distinct parts of the molecule: the pyridine (B92270) ring, the ethyl group, and the nitro group.
Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. ntnu.no The ring stretching vibrations (C-C and C-N) are observed in the 1600-1400 cm⁻¹ range. ntnu.no A characteristic ring breathing mode, which involves the symmetric expansion and contraction of the entire ring, is also a key diagnostic feature in the Raman spectrum. rsc.org
Nitro Group Vibrations: The nitro (NO₂) group is readily identified by two strong, characteristic stretching vibrations. The asymmetric stretching mode (ν_as(NO₂)) is typically found in the 1570–1485 cm⁻¹ region, while the symmetric stretching mode (ν_s(NO₂)) appears in the 1370–1320 cm⁻¹ range for aromatic nitro compounds. ntnu.no These bands are often strong in the IR spectrum. Additionally, deformation modes such as scissoring, wagging, and rocking are expected at lower frequencies.
Ethyl Group Vibrations: The ethyl (-CH₂CH₃) group gives rise to its own set of characteristic vibrations. The C-H stretching modes of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are observed between 3000 and 2850 cm⁻¹. Deformation modes, including scissoring, wagging, and twisting, appear in the 1470-1180 cm⁻¹ region. ntnu.no
A hypothetical summary of the principal vibrational modes for this compound, based on data for related compounds like 3-ethylpyridine (B110496) and other nitropyridines, is presented below. researchgate.net
Table 1: Hypothetical Principal Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
|---|---|---|---|
| ~3080 | Medium | Medium | Pyridine C-H Stretch |
| ~2975 | Medium | Medium | CH₃ Asymmetric Stretch |
| ~2940 | Medium | Medium | CH₂ Asymmetric Stretch |
| ~2870 | Medium | Weak | CH₃ Symmetric Stretch |
| ~1590 | Strong | Medium | Pyridine Ring Stretch |
| ~1530 | Very Strong | Medium | NO₂ Asymmetric Stretch |
| ~1450 | Medium | Medium | CH₂/CH₃ Deformation (Scissoring) |
| ~1350 | Very Strong | Strong | NO₂ Symmetric Stretch |
| ~1030 | Medium | Strong | Pyridine Ring Breathing / C-C Stretch |
| ~850 | Strong | Medium | NO₂ Bending (Scissoring) |
| ~780 | Strong | Weak | C-H Out-of-plane Bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are standard techniques that provide detailed information about the hydrogen and carbon skeletons of this compound, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, three distinct signals are expected for the pyridine ring protons, and two signals for the ethyl group protons.
Pyridine Protons: The protons on the pyridine ring (H-2, H-5, and H-6) are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing nitro group at position 3 and the ethyl group at position 4 will significantly influence their chemical shifts. H-2, being adjacent to the strongly deshielding nitro group, is expected to be the most downfield signal. H-6, adjacent to the nitrogen atom, will also be significantly downfield. H-5 will likely be the most upfield of the aromatic protons.
Ethyl Group Protons: The ethyl group will show a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The methylene protons, being directly attached to the aromatic ring, will be more deshielded than the methyl protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, five signals are expected for the pyridine ring carbons and two for the ethyl group carbons.
Pyridine Carbons: The chemical shifts of the ring carbons are strongly affected by the substituents. The carbon bearing the nitro group (C-3) and the carbon bearing the ethyl group (C-4) will have their resonances significantly shifted. The presence of the electronegative nitrogen atom and the nitro group generally causes a downfield shift for adjacent carbons (C-2, C-5, C-6).
Ethyl Group Carbons: The methylene carbon (-CH₂-) will appear at a lower field compared to the terminal methyl carbon (-CH₃).
Modern computational chemistry allows for the prediction of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often paired with DFT. rsc.orgnih.gov These theoretical calculations are invaluable for assigning complex spectra and validating structural assignments. acs.org
A comparison between calculated and experimental chemical shifts typically shows a strong linear correlation, although the absolute values may differ. nih.gov These differences arise from factors such as the choice of theoretical method, basis set, and the influence of the solvent, which is often modeled using a Polarizable Continuum Model (PCM). ruc.dk For this compound, one would expect a good correlation between the GIAO-DFT calculated shifts and the experimental data.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Multiplicity | Coupling (J) |
|---|---|---|---|---|
| H-2 | 8.8 - 9.0 | - | d | ~5 Hz |
| H-5 | 7.4 - 7.6 | - | d | ~5 Hz |
| H-6 | 8.6 - 8.8 | - | s | - |
| -CH₂- | 2.8 - 3.0 | ~22-25 | q | ~7.5 Hz |
| -CH₃ | 1.3 - 1.5 | ~13-15 | t | ~7.5 Hz |
| C-2 | - | ~150-153 | - | - |
| C-3 | - | ~148-151 | - | - |
| C-4 | - | ~140-143 | - | - |
| C-5 | - | ~122-125 | - | - |
| C-6 | - | ~152-155 | - | - |
Note: These are estimated values based on data for analogous compounds. Experimental verification is required.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. For aromatic and conjugated systems like this compound, the key electronic transitions are typically π → π* and n → π*. slideshare.netuomustansiriyah.edu.iq
π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. For substituted pyridines, these bands are often observed in the 200-300 nm range. up.ac.za
n → π Transitions:* These are lower-energy, lower-intensity transitions that involve the promotion of a non-bonding electron (from the nitrogen atom or the oxygen atoms of the nitro group) to a π* antibonding orbital. These absorptions often appear as a shoulder on the more intense π → π* bands, typically at longer wavelengths (>300 nm). slideshare.net
The presence of the nitro group, a strong chromophore, conjugated with the pyridine ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine.
Solvatochromism: The position of the absorption maxima can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net
Positive Solvatochromism (Red Shift): For π → π* transitions, an increase in solvent polarity typically stabilizes the more polar excited state more than the ground state, leading to a red shift (shift to longer wavelength). uomustansiriyah.edu.iq
Negative Solvatochromism (Blue Shift): For n → π* transitions, polar protic solvents can form hydrogen bonds with the non-bonding electrons, lowering the energy of the ground state. This increases the energy gap for the transition, resulting in a hypsochromic or blue shift (shift to shorter wavelength). uomustansiriyah.edu.iq
Studies on related molecules like 4-nitropyridine (B72724) N-oxide have shown significant solvatochromic shifts, which are used to probe the hydrogen-bond donating ability of solvents. researchgate.netresearchgate.net A similar behavior would be expected for this compound, making it a potentially interesting probe for solvent properties.
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λ_max (in non-polar solvent) | Expected λ_max (in polar solvent) | Effect of Polarity |
|---|---|---|---|
| π → π* | ~260 - 280 nm | ~270 - 290 nm | Bathochromic Shift (Red Shift) |
| n → π* | ~330 - 350 nm | ~320 - 340 nm | Hypsochromic Shift (Blue Shift) |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would confirm the planarity of the pyridine ring and the specific conformations of the ethyl and nitro substituents relative to the ring.
In related nitropyridine structures, the pyridine ring is generally found to be planar. nih.goviucr.org The nitro group is often slightly twisted out of the plane of the aromatic ring to minimize steric strain. The crystal packing is governed by a network of weak intermolecular interactions. For this compound, several types of interactions would be anticipated:
C-H···O Interactions: Hydrogen bonds between the aromatic or ethyl C-H groups and the oxygen atoms of the nitro group are common in nitro-containing crystal structures. researchgate.net
C-H···N Interactions: A hydrogen bond between a C-H group and the pyridine nitrogen atom is also a likely interaction that influences crystal packing. jst.go.jp
π–π Stacking: The aromatic pyridine rings can stack on top of each other, often in an offset fashion, due to attractive π–π interactions. These interactions are crucial in stabilizing the crystal lattice. nih.gov
Analysis of the crystal structure of the related compound 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]-pyridine reveals an orthorhombic crystal system with the space group Pbca and intermolecular C-H···N hydrogen bonds. jst.go.jp While the specific parameters for this compound would be unique, the types of interactions and general structural features are expected to be similar.
Table 4: Predicted Crystallographic Parameters and Interactions for this compound
| Parameter | Expected Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Pyridine Ring | Essentially planar |
| Nitro Group Orientation | Slightly twisted out of the ring plane |
| Key Intermolecular Interactions | C-H···O, C-H···N, π–π stacking |
Medicinal and Biological Chemistry Research Pertaining to 4 Ethyl 3 Nitro Pyridine Derivatives
Role as Precursors and Intermediates in the Synthesis of Pharmacologically Active Compounds
4-Ethyl-3-nitro-pyridine, like other nitropyridine derivatives, is a valuable precursor and intermediate in the synthesis of more complex, pharmacologically active compounds. mdpi.comresearchgate.netnih.gov The nitro group is a key functional handle, often serving as a precursor to an amino group through reduction. nih.gov This transformation from a nitro- to an amino-pyridine core is a critical step in building a diverse array of molecules with potential therapeutic applications.
The general class of 3-nitropyridines is instrumental in creating various heterocyclic systems. For instance, substituted 3-nitropyridines are key starting materials for the synthesis of semicarbazide-sensitive amine oxidase (SSAO) inhibitors. nih.gov The synthesis often involves nucleophilic substitution followed by the reduction of the nitro group to form a key amine intermediate. nih.gov Similarly, 2-chloro-3-nitropyridine (B167233) is a common starting material for creating potent inhibitors of enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov In these syntheses, the chloro and nitro groups are sequentially modified to build the final complex inhibitor molecules.
A notable synthetic application is the creation of imidazo[4,5-b]- and imidazo[4,5-c]pyridines, which have shown potential as anti-inflammatory agents. nih.gov This synthesis starts with 2,4-dichloro-3-nitropyridine (B57353), where the chlorine atoms are selectively substituted, and the nitro group is subsequently reduced to a triaminopyridine intermediate, which is then cyclized. nih.gov Furthermore, 3-alkylated/arylated 5-nitropyridines, which share a similar electronic profile with this compound, are crucial intermediates for synthesizing inhibitors of cytokines, the Wnt β-catenin signaling pathway, and HIV integrase. acs.org
The following table summarizes the role of various nitropyridine precursors in the synthesis of biologically active compounds, illustrating the synthetic utility of this class of molecules.
| Nitropyridine Precursor | Synthetic Transformation | Resulting Pharmacologically Active Compound Class | Therapeutic Target/Application |
|---|---|---|---|
| Substituted 3-Nitropyridines | Vicarious nucleophilic substitution, reduction of nitro group | Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors | Inflammation, metabolic disorders |
| 2-Chloro-3-nitropyridine | Nucleophilic substitution, reduction, acylation | GSK3 Inhibitors | Neurodegenerative diseases, bipolar disorder |
| 2-Chloro-5-methyl-3-nitropyridine | Oxidation, nucleophilic substitution, coupling | JAK2 Inhibitors | Myeloproliferative neoplasms, autoimmune diseases |
| 2,4-Dichloro-3-nitropyridine | Selective nucleophilic substitution, reduction, cyclization | Imidazo[4,5-b]- and Imidazo[4,5-c]pyridines | Anti-inflammatory agents |
| 3,5-Dinitro-2-pyridone | Three-component ring transformation | 3-Alkylated/Arylated 5-Nitropyridines | Cytokine inhibitors, Wnt pathway inhibitors, HIV integrase inhibitors |
| 2-Amino-4-methyl-5-nitropyridine | Reaction with DMF DMA, cyclization, reduction, Buchwald–Hartwig coupling | DNA-Dependent Protein Kinase (DNA-PK) Inhibitors (e.g., AZD7648) | Anticancer agents |
In Vitro and In Silico Studies of Biological Activities of Nitropyridine Scaffolds
The nitropyridine scaffold is a recurring motif in compounds screened for a wide range of biological activities. While specific studies focusing solely on this compound are limited, the broader class of nitropyridine derivatives has been extensively investigated.
Nitropyridine derivatives have demonstrated notable antimicrobial and antiviral properties. For example, certain 3-nitropyridines functionalized with azole or pyridazine (B1198779) moieties have shown moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. mdpi.com In a different study, N-hydroxy-pyridoxazinone derivatives synthesized from 3-hydroxy-2-nitropyridine (B88870) showed significant antibacterial activity against Enterococcus faecalis and Staphylococcus aureus, with one derivative containing an ethyl group showing increased activity against Streptococcus agalactiae. mdpi.commdpi.com
In the realm of antiviral research, 3-nitropyridine (B142982) fused with a furoxan ring was identified as a potential dual-action HIV-1 inhibitor, targeting both the integrase and the RNase H domain of reverse transcriptase. mdpi.com Specifically, this compound, 4-aza-6-nitrobenzofuroxan, displayed IC₅₀ values of 190 ± 30 μM and 60 ± 15 μM against the strand transfer and 3' processing activities of integrase, respectively, and an IC₅₀ of 90 ± 20 μM for RNase H inhibition. mdpi.com
The following table summarizes selected antimicrobial and antiviral activities of various nitropyridine derivatives.
| Nitropyridine Derivative Class | Activity Type | Target Organism/Virus | Observed Activity (MIC/IC₅₀) | Reference |
|---|---|---|---|---|
| 3-Nitropyridines with azole/pyridazine moieties | Antibacterial | S. aureus, E. coli | Moderate activity | mdpi.com |
| N-hydroxy-pyridoxazinones (from 3-hydroxy-2-nitropyridine) | Antibacterial | E. faecalis, S. aureus | MIC: 7.8 μg/mL (E. faecalis), 31.2 μg/mL (S. aureus) | mdpi.commdpi.com |
| 4-Aza-6-nitrobenzofuroxan (from 2-chloro-3,5-dinitropyridine) | Antiviral (HIV-1) | HIV-1 Integrase, RNase H | IC₅₀: 60-190 μM (Integrase), 90 μM (RNase H) | mdpi.com |
| Epoxybenzooxocino[4,3-b]pyridine derivatives (from 2-nitroacetophenone) | Antibacterial | Mycobacterium bovis | MIC: 12.5–50 μg/mL | mdpi.com |
The nitropyridine scaffold is a key feature in several compounds investigated for their anticancer and enzyme-inhibiting properties. researchgate.netplos.org Analogues of 3-nitropyridine have been identified as a novel class of microtubule-targeting agents with potent anti-cancer effects across a broad range of cancer types. plos.org These compounds induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization by binding to the colchicine (B1669291) site of tubulin. plos.org For instance, two such analogues, 4AZA2891 and 4AZA2996, displayed mean GI₅₀ values of 35.5 nM and 21.9 nM, respectively, across a panel of 59 cancer cell lines. plos.orgkuleuven.be
Nitropyridine derivatives have also been explored as inhibitors of various enzymes. For example, 3-nitropyridylpiperazine derivatives have been synthesized and evaluated as potential urease inhibitors for treating gastric diseases, with the most promising compounds showing IC₅₀ values around 2.0–2.3 μM against jack bean urease. mdpi.comfrontiersin.org Another study found that (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids were potent and selective inhibitors of factor IXa, making them potential anticoagulant drug candidates. mdpi.com
The table below presents examples of anticancer and enzyme inhibition activities of nitropyridine derivatives.
| Nitropyridine Derivative Class | Activity Type | Target | Key Findings (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|
| 3-Nitropyridine Analogues (e.g., 4AZA2891, 4AZA2996) | Anticancer | Tubulin Polymerization | Mean GI₅₀: 35.5 nM (4AZA2891), 21.9 nM (4AZA2996) | plos.orgkuleuven.be |
| Nitropyridine linked 4-arylidenethiazolidin-4-ones | Anticancer | MCF-7, HepG2 cells | IC₅₀: 6.41 μM (MCF-7), 7.63 μM (HepG2) | nih.govmdpi.com |
| 3-Nitropyridylpiperazine Derivatives | Enzyme Inhibition | Jack Bean Urease | IC₅₀: ~2.0–2.3 μM | mdpi.comfrontiersin.org |
| (5-Nitropyridin-2-yl)imine 1,3,4-thiadiazole Hybrids | Enzyme Inhibition | Factor IXa | Potent and selective inhibition | mdpi.com |
Derivatives of pyridine (B92270) are extensively studied for their potential in treating neurodegenerative diseases. researchgate.net While direct studies on this compound are scarce, related structures have shown promise. For instance, derivatives of 3-hydroxypyridine (B118123) are known for their neuroprotective and antioxidant effects in models of ischemic eye damage. bohrium.com A study on aromatic carbamates for neuroprotective activity utilized 2,6-dichloro-3-nitropyridine (B41883) as a starting material to synthesize a library of compounds. researchgate.net These compounds were evaluated for their ability to protect neurons from apoptosis, a common pathway in neurodegenerative disorders. researchgate.net Although not the final active compounds themselves, nitropyridines serve as essential building blocks for creating molecules with neuroprotective potential. researchgate.netfluorochem.co.uk
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies in Pyridine Derivatives
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial in medicinal chemistry for optimizing lead compounds. For pyridine derivatives, SAR studies have revealed key insights. For example, in a series of pyrazolopyridine inhibitors of enterovirus replication, an isopropyl group at the N1 position was found to be crucial for antiviral activity, with an ethyl group being a tolerated exception in some cases. rsc.org
In the context of antiproliferative activity, the position and nature of substituents on the pyridine ring significantly impact efficacy. The presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups has been shown to enhance antiproliferative activity against various cancer cell lines. nih.gov Conversely, bulky groups or halogen atoms in certain positions can decrease activity. nih.gov For imidazo[1,2-a]pyridine (B132010) amides with anti-tuberculosis activity, SAR studies indicated that a three-carbon spacer between the amide nitrogen and a cyclic aliphatic ring generally enhanced activity. mdpi.com
SPR studies on imidazo[1,2-a]pyridine analogues have focused on improving metabolic stability. The insertion of piperidine (B6355638) and piperazine (B1678402) rings between two phenyl rings was found to enhance stability in both human and mouse liver microsomes without compromising potency. mdpi.com
Computational Approaches in Drug Design: Molecular Docking and Binding Affinity Analysis
Computational methods, particularly molecular docking and binding affinity analysis, are integral to modern drug discovery, allowing for the prediction of how a molecule might interact with a biological target. uz.ac.zwnih.govd-nb.info For pyridine derivatives, these techniques have been widely applied.
Molecular docking studies on pyrimidine (B1678525) and pyridine derivatives as potential EGFR inhibitors have helped to rationalize their anticancer activities. google.com Similarly, docking has been used to investigate the binding modes of thiazolidinones containing a pyridine fragment with cyclin-dependent kinase-8 (CDK8), a target in colon cancer. google.com In another example, molecular docking was used to study the interaction of novel pyrazole (B372694) derivatives with topoisomerase IIβ, providing insights into their anticancer efficacy. researchgate.net
These in silico studies help in understanding the binding interactions at a molecular level and guide the design of more potent and selective inhibitors. d-nb.info For instance, the docking of 3-nitropyridine analogues into the colchicine-binding site of tubulin provided a structural basis for their mechanism of action as microtubule-targeting anticancer agents. plos.orgkuleuven.be
Development of Radiopharmaceuticals and Imaging Agents Incorporating Nitropyridines
The pyridine ring is a significant structural motif in medicinal chemistry, and its derivatives, including nitropyridines, serve as crucial precursors in the synthesis of a wide array of biologically active molecules. mdpi.comnih.gov In the realm of nuclear medicine, nitropyridine compounds are particularly valuable as intermediates for the development of radiopharmaceuticals, especially for Positron Emission Tomography (PET) imaging. nih.govresearchgate.net PET is a powerful non-invasive imaging technique used in oncology, neurology, and cardiology to visualize and quantify physiological processes at the molecular level. nih.govnih.govlbl.gov The strategy for developing these imaging agents often involves incorporating a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), into a biologically active molecule. mdpi.comresearchgate.net
Nitropyridines are ideal precursors for radiolabeling primarily due to the nature of the nitro group (-NO₂), which can function as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. acs.org This allows for the direct introduction of ¹⁸F, the most widely used radionuclide for PET imaging due to its favorable half-life (109.8 minutes) and low positron energy, onto the pyridine ring. mdpi.comresearchgate.net The process, often referred to as radiofluorination or fluorodenitration, is a key step in synthesizing many PET tracers. acs.orgnih.gov
Research has demonstrated the successful synthesis of various ¹⁸F-labeled radiotracers using nitropyridine derivatives as starting materials. These tracers are designed to target specific biological entities, such as receptors or transporters, or to visualize physiological conditions like tumor hypoxia. nih.govnih.gov
One notable application is in neuroimaging. For instance, nitropyridine precursors have been instrumental in the synthesis of PET tracers for imaging tau pathology in Alzheimer's disease. nih.gov In one approach, a nitro-precursor was used for nucleophilic [¹⁸F]fluorination to produce the tau tracer [¹⁸F]T807. nih.gov Similarly, a 4-nitropyridine-N-oxide derivative was used to synthesize [¹⁸F]4-amino-3-fluoro-5-methylpyridine, a promising candidate for imaging demyelinated lesions in the brain. nih.gov
Another significant area of research is the development of imaging agents for tumor hypoxia, a condition of low oxygen in solid tumors that is linked to resistance to therapy. nih.govnih.gov Nitro-containing compounds, including nitroimidazoles and nitropyridines, are bioreductively activated under hypoxic conditions, allowing for the selective trapping and accumulation of the radiotracer in these regions. snmjournals.orgresearchgate.net This enables the non-invasive visualization of hypoxic tumor areas, which can be critical for planning and monitoring cancer treatment. nih.govru.nl
The following tables summarize key research findings on the development of radiopharmaceuticals from nitropyridine precursors.
Table 1: Examples of PET Radiotracers Synthesized from Nitropyridine Precursors
| Precursor Type | Radiotracer | Target/Application | Key Findings |
|---|---|---|---|
| Substituted Nitropyridine | [¹⁸F]JNJ64413739 | P2X7 Receptor (Neuroinflammation) | The synthesis involved nucleophilic substitution of a nitro group with [¹⁸F]fluoride. PET/CT imaging showed higher tracer uptake in the brains of osteoporotic model rats compared to controls. mdpi.com |
| 4-Nitropyridine-N-oxide derivative | [¹⁸F]4-amino-3-fluoro-5-methylpyridine | Neuroimaging (Demyelination) | Synthesized via ¹⁸F/¹⁹F isotope exchange followed by reduction of the nitro group. The tracer effectively crossed the blood-brain barrier in mice. nih.gov |
| 3-Bromo-4-nitropyridine N-oxide | [¹⁸F]3-fluoro-4-aminopyridine | Neuroimaging | A direct radiofluorination approach was successfully applied, followed by catalytic hydrogenation to yield the final product. researchgate.netgoogle.com |
| 2-Chloro-6-methyl-3-nitropyridine | [¹¹C]Compound A | TARP γ-8 for AMPA receptor | The nitropyridine was used in a multi-step synthesis to create the precursor for radiolabeling with Carbon-11. snmjournals.org |
Table 2: Research Findings on Radiolabeling of Nitropyridine Derivatives
| Research Focus | Nitropyridine Derivative(s) | Radiolabeling Method | Outcome |
|---|---|---|---|
| Optimization of [¹⁸F]fluorination | 3-methoxy-2-nitropyridine, 3-methyl-2-nitropyridine | Nucleophilic substitution with [¹⁸F]KF-K₂₂₂ complex | High radiochemical yields (81-91%) were achieved, demonstrating the feasibility of fluorinating electron-rich nitropyridines. snmjournals.org |
| Synthesis of prosthetic groups for click-labeling | 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-2-nitropyridine | Nucleophilic substitution with [¹⁸F]fluoride | The resulting tracer, [¹⁸F]FPyZIDE, was produced from the nitro precursor, although a trimethylammonium precursor provided higher yields. mdpi.com |
The versatility of nitropyridines as precursors allows for the creation of a diverse range of radiotracers targeting various biological processes. mdpi.comnih.gov The continued exploration of new synthetic methodologies, including more efficient fluorination techniques, promises to expand the library of available PET imaging agents, ultimately aiding in clinical diagnosis and biomedical research. researchgate.netacs.org
Applications of 4 Ethyl 3 Nitro Pyridine in Contemporary Organic Synthesis
Intermediate in the Synthesis of Complex Heterocyclic Systems
Nitropyridines are well-established as convenient and accessible precursors for a wide array of mono- and polynuclear heterocyclic systems, many of which exhibit significant biological activity. mdpi.com 4-Ethyl-3-nitro-pyridine, as a member of this class, serves as a key starting material for constructing fused heterocyclic scaffolds. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the nitro group, facilitates reactions with various nucleophiles, leading to the formation of new rings.
One significant application is in the synthesis of fused systems like imidazo[4,5-c]pyridines. researchgate.net The general strategy involves the chemical modification of the pyridine ring, guided by the directing effects of the existing substituents. The reduction of the nitro group to an amine is often a crucial step, creating a nucleophilic center that can participate in subsequent cyclization reactions. For instance, the resulting 4-ethylpyridin-3-amine (B27365) can be reacted with various reagents to build adjacent five- or six-membered rings.
Furthermore, this compound can be utilized in multicomponent reactions (MCRs) to generate diverse and complex molecular frameworks in a single step. kochi-tech.ac.jp Synthetic strategies often involve the initial transformation of the nitro group or substitution at positions activated by the nitro group, followed by cyclization cascades. For example, the reaction with N-silyl-1-azaallyl anions has been shown to produce various 3-nitropyridine (B142982) derivatives, which are themselves valuable intermediates. clockss.org Although specific examples starting directly from this compound are not extensively detailed, the established reactivity of 3-nitropyridines provides a clear blueprint for its potential applications. clockss.org
Table 1: Potential Heterocyclic Systems Derived from this compound
| Target Heterocycle | General Synthetic Strategy | Key Reaction Type | Potential Application |
| Fused Pyridines | Annulation reactions following functionalization. | Cyclization | Medicinal Chemistry |
| Imidazo[4,5-c]pyridines | Reduction of nitro group, then cyclization with a C1 or N1 source. | Condensation, Cyclization | Pharmaceuticals |
| Triazolo[1,5-a]pyridines | Conversion to a hydrazine (B178648) derivative followed by cyclization. | Cyclization | Bioactive Molecules |
| Pyrazolo[3,4-c]pyridines | Reaction with hydrazine followed by cyclization. | Condensation, Cyclization | Agrochemicals |
Reagent in Specialized Organic Transformations
The primary role of this compound in specialized transformations stems from its electrophilic character. The nitro group strongly withdraws electron density from the pyridine ring, making the carbon atoms, particularly those ortho and para to the nitro group, susceptible to nucleophilic attack. This reactivity is harnessed in Vicarious Nucleophilic Substitution (VNS) reactions. acs.org
In VNS, this compound acts as an electrophilic partner for carbanions, typically those stabilized by a sulfonyl or other electron-withdrawing group. acs.orgresearchgate.net For example, the reaction of 3-nitropyridine with ethyl phenyl sulfone in the presence of a strong base leads to the formation of 4-ethyl-3-nitropyridine. researchgate.net This transformation highlights how the 3-nitropyridine core can be functionalized. Conversely, this compound itself can undergo further VNS at the C2 or C6 positions, allowing for the introduction of other alkyl or aryl groups. mdpi.com
The process involves the formation of a Meisenheimer-type adduct, followed by a base-induced elimination of a leaving group from the nucleophile. acs.org The electronic nature of the substituents on the pyridine ring is crucial for the success of these reactions, and the 4-ethyl group can influence the regioselectivity and reaction rate through its electronic and steric effects.
Methodologies for Functional Group Interconversion of the Nitro Moiety to Other functionalities (e.g., Amino)
The conversion of the nitro group in this compound to other functional groups, most notably an amino group, is a fundamental and widely used transformation. The resulting 4-ethylpyridin-3-amine is a versatile intermediate for the synthesis of pharmaceuticals and other fine chemicals. mdpi.com Several reliable methods exist for this reduction.
Catalytic hydrogenation is a common and efficient method. masterorganicchemistry.com This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.
Another prevalent method is the use of metals in acidic media. masterorganicchemistry.comambeed.com Combinations such as iron (Fe) in acetic acid or ammonium (B1175870) chloride, tin (Sn) or zinc (Zn) in hydrochloric acid (HCl) are effective for this reduction. masterorganicchemistry.comambeed.com For instance, the reduction of 2,4-dichloro-3-nitropyridine (B57353) to 2,4-dichloropyridin-3-amine is successfully achieved using iron powder and ammonium chloride in ethanol/water. A similar approach can be applied to this compound.
Electrochemical methods also offer a pathway for the reduction of nitropyridines. google.com These methods can sometimes provide higher selectivity and avoid the use of heavy metal reagents, aligning with principles of green chemistry.
Table 2: Common Methods for the Reduction of this compound
| Method | Reagents and Conditions | Product | Key Advantages |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, Ethanol or Methanol | 4-ethylpyridin-3-amine | High yield, clean reaction. |
| Metal/Acid Reduction | Fe/NH₄Cl, Ethanol/H₂O, heat | 4-ethylpyridin-3-amine | Cost-effective, widely applicable. |
| Metal/Acid Reduction | SnCl₂/HCl, Ethanol | 4-ethylpyridin-3-amine | Effective for various substituted nitropyridines. ambeed.com |
| Electrochemical Reduction | Acidic solution (e.g., H₂SO₄), controlled current | 4-ethylpyridin-3-amine | Avoids bulk metal waste. google.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Ethyl-3-nitro-pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of nitro-substituted pyridines often involves nitration of pyridine derivatives. For this compound, nitration of 4-ethylpyridine (CAS 536-75-4) under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) is a plausible route, with regioselectivity guided by the electron-donating ethyl group . Optimization requires monitoring reaction time and temperature to avoid over-nitration or decomposition. Post-synthesis purification via recrystallization (e.g., using acetone/water mixtures) can improve purity, as described for structurally similar nitro-pyridines .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns. The nitro group’s electron-withdrawing effect causes distinct deshielding in adjacent protons. Infrared (IR) spectroscopy can validate the nitro group (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) provides molecular ion confirmation, while melting point analysis (e.g., 71–74°C range for nitro-pyridines ) aids in purity assessment.
Q. How does the solubility profile of this compound impact experimental design?
- Methodological Answer : Solubility in polar solvents like acetone and ethanol (as seen in analogs such as 4-(p-Nitrobenzyl)pyridine ) facilitates reactions in homogeneous phases. For aqueous work, co-solvents (e.g., DMSO) may be required. Solubility testing via gradual solvent addition under sonication is recommended to avoid precipitation during kinetic studies.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nitration in 4-Ethyl-pyridine derivatives?
- Methodological Answer : The ethyl group at the 4-position directs nitration to the 3-position via resonance and inductive effects. Computational modeling (DFT calculations) can map electron density to predict reactivity, while isotopic labeling (¹⁵N) in nitrating agents may clarify intermediate formation. Contrast this with nitration of 4-ethenylpyridine (CAS 100-43-6 ), where conjugation alters regioselectivity, highlighting substituent electronic effects .
Q. How can contradictory data in NMR or crystallographic studies of this compound derivatives be resolved?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Cross-validate with X-ray crystallography to resolve structural ambiguities, as demonstrated for nitro-pyridine analogs . For non-crystalline samples, dynamic NMR (variable-temperature studies) can identify conformational equilibria. Discrepancies in melting points may indicate polymorphic forms, requiring differential scanning calorimetry (DSC) analysis .
Q. What strategies mitigate thermal instability during high-temperature reactions involving this compound?
- Methodological Answer : The nitro group’s thermal lability necessitates inert atmospheres (N₂/Ar) and controlled heating (e.g., microwave-assisted synthesis). Thermogravimetric analysis (TGA) can determine decomposition thresholds. Alternative routes, such as palladium-catalyzed cross-coupling to introduce pre-functionalized nitro groups, may bypass high-temperature steps .
Q. How do steric and electronic effects of the ethyl and nitro groups influence reactivity in catalytic applications?
- Methodological Answer : The ethyl group enhances steric hindrance at the 4-position, affecting metal coordination in catalysis. Cyclic voltammetry can probe electronic effects on redox behavior. Comparative studies with 3-nitro-4-methylpyridine (CAS 529-21-5 ) may isolate steric vs. electronic contributions.
Methodological Challenges & Data Interpretation
Q. What computational tools are best suited for predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model reaction pathways and transition states. Molecular docking studies (AutoDock Vina) assess interactions in biochemical systems. Pair computational predictions with experimental validation via kinetic profiling .
Q. How can researchers address reproducibility issues in synthesizing this compound analogs?
- Methodological Answer : Standardize protocols using IUPAC guidelines for nitration and purification. Document solvent batch variability (e.g., acetone peroxide levels) and raw material impurities (via GC-MS). Collaborative inter-lab studies, as advocated in methodological reviews , enhance reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
